N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a dihydrothieno[3,4-c]pyrazol group, and an adamantane-1-carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties. For example, fluorophenyl groups are often used in medicinal chemistry due to their ability to mimic the hydrogen bond acceptor properties of a phenolic OH group . Pyrazoles are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s lipophilicity, while the pyrazol group could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, which could in turn affect its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of adamantane derivatives are fundamental areas of research, focusing on developing new methods for creating these compounds and understanding their physical and chemical properties. For instance, studies have synthesized new pyrazoles, 1,2,4-triazoles, β- and γ-glycols, amidrazones, and amines of the adamantane series, examining their activity against various viruses, including smallpox vaccine virus, demonstrating high anti-smallpox activity for certain derivatives (Moiseev et al., 2012). Similarly, research on adamantane-1,3,4-thiadiazole hybrid derivatives has explored the nature of noncovalent interactions through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, revealing insights into the stabilization of these structures by hydrogen bonding and other noncovalent interactions (El-Emam et al., 2020).
Antiviral and Anticancer Activities
Adamantane derivatives have been evaluated for their antiviral and anticancer activities. For example, some studies have highlighted the synthesis of adamantane derivatives with significant activity against the smallpox vaccine virus (Moiseev et al., 2012). In the realm of anticancer research, various synthesized adamantane derivatives have been screened for their efficacy against a range of cancer cell lines, leading to the identification of compounds with potent anticancer activities. Notably, certain sulfonamide derivatives incorporating adamantyl groups have demonstrated significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Antimicrobial and Hypoglycemic Activities
Research into adamantane-isothiourea hybrid derivatives has shown promising antimicrobial and hypoglycemic activities. These studies synthesized a series of such hybrids and assessed them against pathogenic bacteria and the yeast-like fungus Candida albicans, with several compounds displaying potent broad-spectrum antibacterial activity. Additionally, their hypoglycemic activity was evaluated in vivo, showing significant reduction in serum glucose levels in diabetic rats (Al-Wahaibi et al., 2017).
Material Science Applications
In material science, the synthesis and characterization of adamantane-type cardo polyamides and related polymers have been a focus. These studies aim to develop new materials with improved mechanical properties and thermal stability, suitable for various applications, including advanced coatings and high-performance plastics. The research into new polyamides containing adamantyl and diamantyl moieties highlights the potential for creating materials with high tensile strength, modulus, and glass transition temperatures, making them suitable for high-temperature applications (Liaw et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a potential drug, for example, future research could focus on optimizing its properties, studying its mechanism of action, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-16-1-3-17(4-2-16)26-20(18-11-28-12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQAVVQMVYWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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